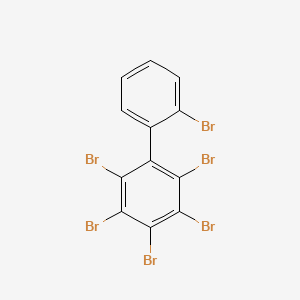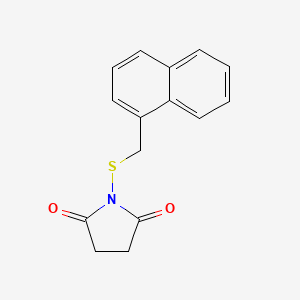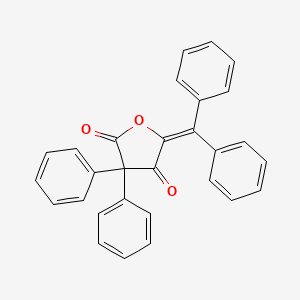
1-Acetyl-4-methoxy-2-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-4-methoxy-2-naphthol is an organic compound belonging to the naphthalene family Naphthalenes are characterized by their two ortho-fused benzene rings This compound is notable for its unique structure, which includes an acetyl group at the first position, a methoxy group at the fourth position, and a hydroxyl group at the second position on the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Acetyl-4-methoxy-2-naphthol can be synthesized through several methods. One common approach involves the acylation of 2-methoxynaphthalene using acetyl chloride in the presence of a Lewis acid catalyst such as anhydrous aluminum chloride. The reaction is typically carried out in a solvent like nitrobenzene under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound often involves large-scale acylation reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional purification steps such as recrystallization and distillation to achieve high purity levels required for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions: 1-Acetyl-4-methoxy-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized naphthalene derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted naphthalene compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Acetyl-4-methoxy-2-naphthol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research explores its potential as an anti-inflammatory and antimicrobial agent.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-Acetyl-4-methoxy-2-naphthol involves its interaction with various molecular targets. For instance, it can inhibit enzymes like cyclooxygenase (COX) by forming hydrogen bonds with specific amino acid residues in the enzyme’s active site. This inhibition can lead to anti-inflammatory effects. The compound’s methoxy and acetyl groups play crucial roles in its binding affinity and specificity .
Comparación Con Compuestos Similares
- 1-Acetyl-2-naphthol
- 2-Acetyl-1-naphthol
- 2-Methoxy-1-naphthol
Comparison: 1-Acetyl-4-methoxy-2-naphthol is unique due to the specific positioning of its functional groups, which influences its reactivity and biological activity. Compared to 1-Acetyl-2-naphthol and 2-Acetyl-1-naphthol, the presence of the methoxy group at the fourth position enhances its solubility and potential for hydrogen bonding. This structural uniqueness makes it a valuable compound for targeted research and industrial applications .
Propiedades
Número CAS |
5891-63-4 |
|---|---|
Fórmula molecular |
C13H12O3 |
Peso molecular |
216.23 g/mol |
Nombre IUPAC |
1-(2-hydroxy-4-methoxynaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C13H12O3/c1-8(14)13-10-6-4-3-5-9(10)12(16-2)7-11(13)15/h3-7,15H,1-2H3 |
Clave InChI |
HUSLXRRSHBIRFH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=C(C2=CC=CC=C21)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




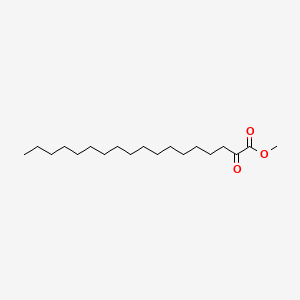
![[1,2,4]Triazolo[3,4-b][1,3]thiazepine](/img/structure/B13804071.png)
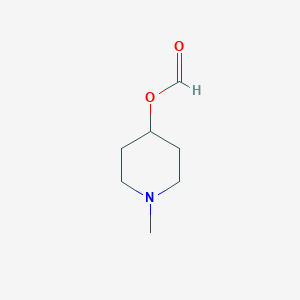

![2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4'-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, trisodium salt](/img/structure/B13804102.png)
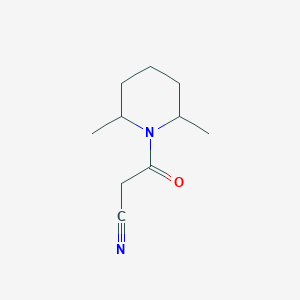

![N-[2,9,10,14-Tetrakis[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3-heptadecenyl]acetamide](/img/structure/B13804115.png)
![2-(2-methyl-8-methylimino-1H-cyclohepta[b]pyrrol-3-yl)ethanamine](/img/structure/B13804117.png)
